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Compound of Interest

Compound Name: Methyl p-tert-butylphenylacetate

Cat. No.: B1297717 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic

characterization of 4-tert-Butylphenylacetic acid methyl ester, a compound of interest in various

chemical and pharmaceutical research domains. This document outlines the key spectroscopic

data, detailed experimental protocols, and logical workflows for the analysis of this compound.

Compound Information
Compound Name 4-tert-Butylphenylacetic acid methyl ester

Synonyms
Methyl 2-(4-tert-butylphenyl)acetate, Methyl p-

tert-butylphenylacetate

CAS Number 3549-23-3[1]

Molecular Formula C13H18O2[1]

Molecular Weight 206.28 g/mol [1]

Chemical Structure
(Image of the chemical structure of 4-tert-

Butylphenylacetic acid methyl ester)

Spectroscopic Data
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The following sections present the key spectroscopic data for 4-tert-Butylphenylacetic acid

methyl ester, crucial for its identification and structural elucidation.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms

in a molecule. The spectrum of 4-tert-Butylphenylacetic acid methyl ester exhibits characteristic

signals corresponding to the aromatic, benzylic, methoxy, and tert-butyl protons.

Chemical Shift (δ)

[ppm]
Multiplicity Integration Assignment

~ 7.3 Doublet 2H
Ar-H (ortho to

CH₂COOCH₃)

~ 7.1 Doublet 2H
Ar-H (ortho to

C(CH₃)₃)

~ 3.6 Singlet 2H -CH₂-

~ 3.6 Singlet 3H -OCH₃

~ 1.3 Singlet 9H -C(CH₃)₃

Note: The exact chemical shifts and coupling constants may vary slightly depending on the

solvent and the spectrometer's magnetic field strength.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The

proton-decoupled ¹³C NMR spectrum of 4-tert-Butylphenylacetic acid methyl ester shows

distinct signals for each unique carbon atom.
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Chemical Shift (δ) [ppm] Assignment

~ 172 C=O (Ester)

~ 150 Ar-C (quaternary, attached to tert-butyl)

~ 131 Ar-C (quaternary, attached to CH₂COOCH₃)

~ 129 Ar-CH (ortho to CH₂COOCH₃)

~ 125 Ar-CH (ortho to C(CH₃)₃)

~ 52 -OCH₃

~ 41 -CH₂-

~ 34 -C(CH₃)₃ (quaternary)

~ 31 -C(CH₃)₃

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 4-tert-Butylphenylacetic acid methyl ester displays characteristic absorption bands

for the ester carbonyl group, C-H bonds, and aromatic ring.

Wavenumber (cm⁻¹) Intensity
Functional Group

Assignment

~ 2960 Strong C-H stretch (aliphatic)

~ 1740 Strong C=O stretch (ester)[2]

~ 1610, 1510 Medium C=C stretch (aromatic ring)

~ 1250, 1160 Strong C-O stretch (ester)[2]

~ 830 Strong
C-H bend (para-disubstituted

aromatic)

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The electron ionization (EI) mass spectrum of 4-tert-Butylphenylacetic acid

methyl ester shows the molecular ion peak and several characteristic fragment ions.

m/z Relative Intensity Proposed Fragment Ion

206 Moderate [M]⁺ (Molecular Ion)

191 High [M - CH₃]⁺

147 Moderate [M - COOCH₃]⁺

131 High
[M - CH₂COOCH₃]⁺

(Tropylium-like ion)

91 Moderate [C₇H₇]⁺ (Tropylium ion)

57 High [C(CH₃)₃]⁺

Experimental Protocols
The following sections provide detailed methodologies for the spectroscopic characterization of

4-tert-Butylphenylacetic acid methyl ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation Data Acquisition Data Processing

Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00). Transfer the solution to a 5 mm NMR tube. Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity. Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. Apply Fourier transformation to the raw data (FID). Phase correct the spectra. Calibrate the chemical shift scale using the TMS signal. Integrate the signals in the ¹H spectrum.

Click to download full resolution via product page

Figure 1. Experimental workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy
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Sample Preparation (Neat Liquid) Data Acquisition Data Processing

Place a drop of the liquid sample directly on the ATR crystal or between two salt plates (e.g., NaCl). Place the sample holder in the FT-IR spectrometer. Collect a background spectrum of the empty sample holder (or with the pure solvent). Collect the sample spectrum. The instrument software automatically ratios the sample spectrum to the background spectrum. Identify and label the major absorption peaks.

Click to download full resolution via product page

Figure 2. Experimental workflow for FT-IR spectroscopy.

Mass Spectrometry (MS)

Sample Introduction (GC-MS) Chromatographic Separation Ionization and Analysis Data Processing

Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane).

Inject a small volume of the solution into the gas chromatograph (GC). The compound is vaporized and separated from the solvent and any impurities on the GC column. The separated compound enters the mass spectrometer and is ionized (e.g., by electron ionization). The resulting ions are separated based on their mass-to-charge ratio (m/z). A detector records the abundance of each ion. The mass spectrum is generated, showing the relative abundance of ions at different m/z values. Identify the molecular ion peak and analyze the fragmentation pattern.

Click to download full resolution via product page

Figure 3. Experimental workflow for GC-MS analysis.

Logical Relationship for Structural Confirmation
The combined interpretation of the spectroscopic data provides a robust confirmation of the

structure of 4-tert-Butylphenylacetic acid methyl ester.
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Spectroscopic Data

Interpretation

Structural Confirmation

¹H NMR:
- Aromatic protons
- Benzylic protons
- Methoxy protons
- tert-Butyl protons

Functional Groups Identified:
- Ester

- para-substituted Benzene Ring
- tert-Butyl Group

¹³C NMR:
- Ester carbonyl carbon

- Aromatic carbons
- Aliphatic carbons

IR:
- C=O stretch (~1740 cm⁻¹)

- C-O stretch
- Aromatic C=C stretch

MS:
- Molecular Ion at m/z 206

- Fragments for tert-butyl and tropylium-like ions

Connectivity Established:
- Linkage of functional groups confirmed by NMR correlations and MS fragmentation

Confirmed Structure of
4-tert-Butylphenylacetic Acid Methyl Ester

Click to download full resolution via product page

Figure 4. Logical diagram for structural confirmation.

This comprehensive spectroscopic dataset and the associated experimental protocols provide

a solid foundation for the unambiguous identification and characterization of 4-tert-

Butylphenylacetic acid methyl ester in various research and development settings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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